molecular formula C18H11N5OS B252426 (7Z)-7-indol-3-ylidene-3-phenyl-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

(7Z)-7-indol-3-ylidene-3-phenyl-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

Cat. No. B252426
M. Wt: 345.4 g/mol
InChI Key: YUBYJIXSHYSWGB-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7Z)-7-indol-3-ylidene-3-phenyl-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, commonly known as ITD, is a heterocyclic compound that has gained significant attention in recent years. ITD is a fused ring system that contains a triazine, thiadiazole, and an indole ring. The compound has shown promising results in various scientific research applications, including cancer therapy, neuroprotection, and anti-inflammatory effects.

Mechanism of Action

The mechanism of action of ITD is not fully understood. However, it is believed that ITD exerts its effects through the modulation of various signaling pathways. ITD has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. ITD has also been found to activate the Nrf2-ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
ITD has been shown to have various biochemical and physiological effects. In cancer cells, ITD has been found to induce apoptosis by activating caspase-3 and caspase-9. ITD has also been shown to inhibit the migration and invasion of cancer cells. In animal models of Parkinson's disease and Alzheimer's disease, ITD has been found to reduce oxidative stress and improve cognitive function. Additionally, ITD has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

ITD has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. Additionally, ITD has been found to have low toxicity in animal models. However, there are some limitations to using ITD in lab experiments. ITD is insoluble in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of ITD is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the research of ITD. One potential area of research is the development of novel ITD derivatives with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of ITD and its potential therapeutic applications. Finally, more research is needed to explore the potential use of ITD in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, (7Z)-7-indol-3-ylidene-3-phenyl-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one (ITD) is a promising compound with various scientific research applications. ITD has shown potential for cancer therapy, neuroprotection, and anti-inflammatory effects. The compound has a stable synthesis method and low toxicity in animal models. However, there are some limitations to using ITD in lab experiments, including its insolubility in water and the need for further research to fully understand its mechanism of action. Future research directions for ITD include the development of novel derivatives, further studies on its mechanism of action, and exploring its potential use in combination with other drugs.

Synthesis Methods

The synthesis of ITD involves the reaction of 3-phenylindole-2-carboxylic acid hydrazide with thiosemicarbazide in the presence of phosphorous oxychloride. The resulting product is then cyclized with triethyl orthoformate to yield ITD. The synthesis method has been optimized to improve the yield and purity of ITD.

Scientific Research Applications

ITD has shown promising results in various scientific research applications. In cancer therapy, ITD has been shown to inhibit the growth of cancer cells and induce apoptosis. ITD has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. Additionally, ITD has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

properties

Molecular Formula

C18H11N5OS

Molecular Weight

345.4 g/mol

IUPAC Name

(7Z)-7-indol-3-ylidene-3-phenyl-6H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one

InChI

InChI=1S/C18H11N5OS/c24-17-15(11-6-2-1-3-7-11)20-21-18-23(17)22-16(25-18)13-10-19-14-9-5-4-8-12(13)14/h1-10,22H/b16-13+

InChI Key

YUBYJIXSHYSWGB-DTQAZKPQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=NN=C3N(C2=O)N/C(=C\4/C=NC5=CC=CC=C54)/S3

SMILES

C1=CC=C(C=C1)C2=NN=C3N(C2=O)NC(=C4C=NC5=CC=CC=C54)S3

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C3N(C2=O)NC(=C4C=NC5=CC=CC=C54)S3

Origin of Product

United States

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